Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-pyridinylmethyl)-
Description
Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-pyridinylmethyl)-: is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds It is characterized by a pyridine ring substituted with phenyl groups and a pyridinylmethyl group
Properties
CAS No. |
61655-22-9 |
|---|---|
Molecular Formula |
C29H24N2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2,4,6-triphenyl-1-(pyridin-2-ylmethyl)-2H-pyridine |
InChI |
InChI=1S/C29H24N2/c1-4-12-23(13-5-1)26-20-28(24-14-6-2-7-15-24)31(22-27-18-10-11-19-30-27)29(21-26)25-16-8-3-9-17-25/h1-21,28H,22H2 |
InChI Key |
GJBVBGSWXLMLSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(C=C(N2CC3=CC=CC=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-pyridinylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,6-triphenylpyridine with a pyridinylmethyl halide in the presence of a base can yield the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyridinylmethyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicine, the compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-pyridinylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
2,4,6-Triphenylpyridine: Shares the triphenylpyridine core but lacks the pyridinylmethyl group.
1,2,6-Triphenyl-4(1H)-pyridinone: A related compound with a pyridinone ring instead of a pyridine ring.
4-Benzyl-2,4,6-triphenyl-1,4-dihydropyridine: Similar structure but with a benzyl group instead of a pyridinylmethyl group.
Uniqueness: Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(2-pyridinylmethyl)- is unique due to the presence of both phenyl and pyridinylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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